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Compound of Interest

Compound Name: 2,2',4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B050431 Get Quote

This guide is designed for researchers, scientists, and drug development professionals who

utilize custom or prototype electronic instrumentation. A reliable Printed Circuit Board (PCB) is

the foundation of any precise electronic device; manufacturing flaws can compromise data

integrity, lead to equipment failure, and delay critical experiments. This resource provides

answers to common questions about PCB defects and offers guidance on their analysis.

Frequently Asked Questions (FAQs)
This section addresses common defects in a direct question-and-answer format.

Q: What is a cold solder joint and how can it affect my experimental readings?

A: A cold solder joint occurs when the solder does not melt completely during the

manufacturing process, resulting in a poor connection that is rough, uneven, and dull.[1][2] For

sensitive laboratory equipment, this type of defect can cause intermittent signals or a complete

loss of connection, leading to noisy data, inaccurate measurements, or sudden instrument

failure.[1]

Q: I see a thin, unintended connection between two copper lines on my board. What is this?

A: This is likely a "solder bridge" or a copper "sliver". A solder bridge is an accidental

connection of two points by excess solder, creating a short circuit.[1] A sliver is a small, loose

piece of copper that can cause short circuits or signal interference.[3] Both can lead to

malfunctions in your equipment.
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Q: My device is behaving erratically, especially in humid conditions. Could this be a PCB issue?

A: Yes, this could be due to ionic contamination. These are residues left from the manufacturing

process, such as salts and acids from soldering flux or plating chemicals.[4][5] In the presence

of moisture, these residues can become conductive, leading to electrical leakage, corrosion,

and unpredictable behavior in high-impedance analog circuits common in scientific

instruments.[4]

Q: There are visible cracks on my PCB, or the layers seem to be separating. How serious is

this?

A: Visible cracks or layer separation (delamination) are serious defects.[6][7] They can be

caused by thermal stress from repeated temperature changes or mechanical stress.[7][8]

These flaws can sever internal connections (open circuits) or compromise the structural

integrity of the board, leading to catastrophic failure of your device.

Q: A component on my board looks burnt. What could have caused this?

A: A burnt component is often a sign of a short circuit or a component operating beyond its

specifications, leading to excessive heat.[2][8] This can be caused by a manufacturing defect

like a solder bridge, incorrect component placement, or a design flaw that results in poor heat

dissipation.[1][8] This requires immediate attention as it can damage the entire board.

Troubleshooting Guides
Follow these guides for a systematic approach to identifying potential PCB issues.

Initial Troubleshooting Workflow
This workflow provides a general-purpose method for diagnosing a faulty PCB, starting with the

simplest, non-destructive techniques.
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Start: PCB Malfunction Detected
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Caption: General troubleshooting workflow for a malfunctioning PCB.
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Guide to Solder Joint Inspection
Poor solder joints are among the most common manufacturing defects.[8] Use this guide to

identify them.

Visual Examination: With a magnifying glass or microscope, carefully inspect all solder joints.

[9][10]

Good Joint: Appears smooth, shiny, and concave, forming a clean fillet between the

component lead and the PCB pad.

Cold Joint: Looks dull, grey, and grainy. The solder may be balled up and not flowed

correctly onto the pad.[1]

Solder Bridge: Excess solder that physically connects two or more adjacent pads or leads.

[1]

Lifted Pad: The copper pad has detached from the board surface, often due to excessive

heat or mechanical stress.[8]

Physical Probing: Gently nudge component leads with a non-conductive tool. Any movement

indicates a poor or broken solder connection.

Electrical Testing: Use a multimeter in continuity mode to check the connection. An

intermittent or absent beep when probing across a suspected joint can confirm a fault.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://blog.matric.com/common-causes-of-pcb-failure
https://www.pcbway.com/blog/PCB_Manufacturing_Information/Top_10_Failure_Analysis_Techniques_for_PCB.html
https://www.ipcb.com/technical/4578.html
https://www.mktpcb.com/common-pcb-defects-and-fixes/
https://www.mktpcb.com/common-pcb-defects-and-fixes/
https://blog.matric.com/common-causes-of-pcb-failure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suspect Solder Defect
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Caption: Analysis pathway for common solder joint defects.

Analytical Techniques & Experimental Protocols
For a definitive root cause analysis, more advanced laboratory techniques may be required.

These are destructive tests typically performed by specialized services.

Comparison of Analysis Techniques
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Technique Description Information Gained When to Use

Visual Inspection

Examination with the

naked eye or

microscope.[9][11]

Obvious physical

defects like cracks,

corrosion, burnt

components, and poor

solder joints.

Always the first step in

any failure analysis.

X-ray Fluoroscopy

Non-destructive

imaging using X-rays

to see inside the

board.[9][11]

Internal defects such

as voids in solder

joints, broken internal

traces, and layer

misalignment.[12]

When internal or

hidden defects are

suspected, especially

with complex, multi-

layer boards or BGA

components.

Cross-Section

Analysis

A small piece of the

board is cut out,

mounted in epoxy,

and polished to reveal

an internal cross-

section.[11][13]

High-resolution detail

of plated through-hole

quality, layer

registration, plating

thickness, and internal

cracks.[14][15]

For definitive

confirmation of

internal structural

defects and quality

assessment. It is a

destructive test.[13]

Ionic Contamination

Test

The board is washed

in a solvent, and the

electrical resistivity of

the solvent is

measured to detect

dissolved ions.[4][16]

Quantifies the overall

level of ionic residues

left from

manufacturing.[16]

When troubleshooting

intermittent electrical

faults, corrosion, or

dendrite growth,

especially in humid

environments.

Solderability Testing

The ability of a PCB's

pads and terminals to

be wetted by molten

solder is evaluated.

[17]

Assesses the quality

of the board's surface

finish and its

susceptibility to

soldering problems.

To verify the quality of

a new batch of

prototype boards

before component

assembly.

Protocol 1: Cross-Section (Microsection) Analysis
This method provides a definitive view of the PCB's internal structure.[18][19]
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Objective: To inspect the internal quality of plated through-holes (PTHs), vias, and layer-to-

layer registration.

Methodology:

Sample Extraction: A small, representative section (coupon) is precisely cut from the PCB,

often using a diamond saw to minimize damage.[13][14]

Mounting: The sample is placed in a mold and encapsulated in a clear epoxy resin. This

creates a hard "puck" that is easier to handle and protects the delicate internal structures

during polishing.[14][18]

Grinding: The encapsulated sample is ground down using progressively finer abrasive

materials to expose the precise plane of interest.[13]

Polishing: The ground surface is polished to a mirror-like finish, which is crucial for clear

microscopic analysis.[13]

Etching (Optional): A chemical etchant may be applied to the surface to enhance the visibility

of different materials, such as the grain structure of the copper.

Microscopic Examination: The prepared sample is examined under a high-power

metallographic microscope to identify defects such as voids, cracks, insufficient plating

thickness, or misalignment between layers.[19]

Protocol 2: Ionic Contamination Testing (ROSE Method)
The Resistivity of Solvent Extract (ROSE) test is a widely used method to determine the overall

cleanliness of a circuit board.[16][20]

Objective: To quantify the level of ionic contaminants on the PCB surface.

Methodology:

Solvent Preparation: A test solution, typically a mixture of isopropyl alcohol and deionized

water (e.g., 75% IPA / 25% DI water), is prepared.[21] Its initial resistivity is measured.
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Extraction: The PCB to be tested is immersed in the solvent bath for a specified period,

allowing any ionic residues on the surface to dissolve into the solution.[4]

Resistivity Measurement: The electrical resistivity of the solvent is monitored throughout the

test. As ions dissolve, the resistivity of the solution decreases (conductivity increases).[4]

Calculation: The change in resistivity is used to calculate the total amount of ionic

contamination, typically expressed as an equivalent mass of Sodium Chloride (NaCl) per unit

area (e.g., µg/in²).[16][21]

Analysis: The result is compared against industry standards, such as those from IPC. A high

level of contamination indicates an inadequate cleaning process during manufacturing and a

higher risk of field failure.[21]

Protocol 3: Solderability Testing (Dip-and-Look Method)
This is a qualitative test to assess how well a PCB's surface will accept solder.[17][22]

Objective: To visually evaluate the wetting of solder on PCB pads and terminations.

Methodology:

Pre-conditioning (Artificial Aging): The test board may be exposed to steam for several hours

to simulate aging, which can degrade solderability.[17][22]

Flux Application: A standardized flux is applied to the area of the board to be tested.

Immersion: The board edge or specific terminations are dipped into a pot of molten solder at

a controlled temperature for a set duration (e.g., 3-5 seconds).[17]

Cleaning: After removal from the solder, the board is cleaned to remove flux residues.

Visual Inspection: The tested area is inspected under magnification. A passing result requires

that at least 95% of the surface is covered by a smooth, continuous film of new solder.[22]

Defects like non-wetting (solder fails to adhere) or de-wetting (solder adheres and then

recedes) indicate poor solderability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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